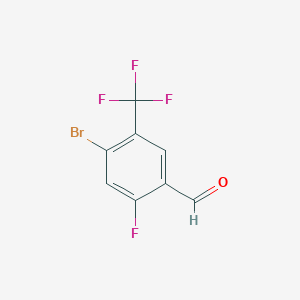

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

Description

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 1414870-67-9) is a halogenated aromatic aldehyde with a molecular formula of C₈H₃BrF₄O and a molecular weight of 287.02 g/mol. This compound features a benzaldehyde core substituted with bromine at position 4, fluorine at position 2, and a trifluoromethyl (-CF₃) group at position 3. The strategic placement of electron-withdrawing groups (Br, F, CF₃) renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and heterocycle formation .

Properties

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXXJSLVINTBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the direct substitution of hydrogen atoms on a benzaldehyde precursor with bromine and fluorine, facilitated by Lewis acid catalysis and specific halogenating reagents. The process typically employs o-fluorobenzaldehyde as the starting material, which undergoes selective halogenation at the desired positions.

Key Reaction Conditions

- Catalysts: Aluminum trichloride (AlCl₃), Zinc bromide (ZnBr₂)

- Solvents: Dichloroethane, acetic acid, or methyl tert-butyl ether (MTBE)

- Halogenating Agents: Bromine (Br₂), N-bromosuccinimide (NBS), or brominated organic compounds such as C₅H₆Br₂N₂O₂

- Reaction Temperature: Typically around 60°C

- Reaction Time: 1–3 hours

Process Details

- The process begins with the dissolution of o-fluorobenzaldehyde in the chosen solvent.

- The halogenating reagent is added gradually under stirring, with Lewis acids catalyzing the electrophilic attack.

- After completion, the mixture is poured into water, extracted with organic solvents like hexane, washed, dried, and purified via vacuum distillation or rectification.

Research Findings

- A patent describes this method as having high yields (~80%) and high purity (98%) for the target compound.

- The process is noted for its simplicity, low cost, and use of readily available raw materials, making it suitable for large-scale synthesis.

Bromination of 2-Fluoro-5-Hydroxybenzaldehyde Derivatives

Method Overview

This method involves bromination of 2-fluoro-5-hydroxybenzaldehyde, followed by oxidation to introduce the aldehyde functionality at the desired position.

Key Reaction Conditions

- Halogenating Reagent: N-bromosuccinimide (NBS)

- Catalyst: Acidic conditions, such as sulfuric acid or acetic acid

- Solvent: Dichloromethane or acetic acid

- Temperature: Ambient to 60°C

Process Details

- Bromination occurs selectively at the ortho position relative to the hydroxyl group.

- Post-bromination, oxidation with suitable reagents (e.g., PCC) converts the intermediate to the aldehyde.

- Purification involves chromatography or recrystallization.

Research Findings

- This route offers high regioselectivity and yields (~75–85%).

- It is favored for its mild conditions and minimal byproduct formation.

Oxidative Aromatic Substitution Using Halogenating Reagents

Method Overview

A more advanced approach involves oxidative aromatic substitution, where halogenating reagents are used in the presence of oxidants to selectively introduce bromine and fluorine atoms.

Key Reaction Conditions

- Halogenating Reagents: Bromine, NBS

- Oxidants: Hydrogen peroxide or potassium permanganate

- Catalysts: Lewis acids or metal catalysts

- Solvent: Acetic acid or dichloroethane

- Temperature: 50–70°C

Process Details

- The aromatic ring undergoes sequential substitution, with control over regioselectivity achieved through reaction conditions.

- The aldehyde group is introduced in a subsequent oxidation step.

Research Findings

- Yields are comparable to direct halogenation methods, with added control over substitution pattern.

- This method is suitable for synthesizing derivatives with high positional selectivity.

Summary of Preparation Methods with Data Table

| Method | Starting Material | Halogenating Reagents | Catalysts | Solvents | Key Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| 1. Direct Electrophilic Bromination | o-Fluorobenzaldehyde | Br₂, NBS | AlCl₃, ZnBr₂ | Dichloroethane, acetic acid | 60°C, 1–3 hrs | 80 | Simple, high yield | Possible over-bromination |

| 2. Bromination of Hydroxybenzaldehyde | 2-Fluoro-5-hydroxybenzaldehyde | NBS | Acidic (H₂SO₄, acetic acid) | Dichloromethane | Ambient to 60°C | 75–85 | Regioselective | Requires prior hydroxylation |

| 3. Oxidative Aromatic Substitution | Benzaldehyde derivatives | Br₂, NBS | Lewis acids, oxidants | Acetic acid | 50–70°C | 70–80 | High regioselectivity | Multi-step process |

Notes and Research Insights

- Raw Material Availability: o-Fluorobenzaldehyde and related derivatives are commercially accessible, facilitating large-scale synthesis.

- Reaction Efficiency: The use of Lewis acids like AlCl₃ enhances electrophilic substitution efficiency, reducing reaction time and increasing yield.

- Purification: Vacuum distillation and rectification are standard for isolating high-purity products.

- Environmental and Cost Considerations: The choice of solvents and reagents impacts environmental footprint; dichloroethane and acetic acid are common but require proper handling.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzaldehydes with various functional groups.

Reduction: Formation of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It can participate in:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation and Reduction Reactions : The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, expanding its utility in synthetic pathways.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Reduction | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Substitution | 3-Methoxy-2-fluoro-5-(trifluoromethyl)benzaldehyde |

Medicinal Chemistry

This compound has garnered attention for its potential biological activities:

-

Antimicrobial Activity : Compounds with trifluoromethyl groups have shown enhanced antimicrobial properties. Studies indicate that similar fluorinated benzaldehydes exhibit effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus.

- Case Study : A series of fluorinated benzaldehydes were tested for antibacterial activity, revealing that modifications at the aromatic ring significantly influenced their potency against Gram-positive bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Trifluoromethyl benzaldehyde | 4 - 8 | Active against Staphylococcus aureus |

Agrochemicals

The unique electronic properties of this compound make it suitable for developing agrochemicals:

- Pesticide Development : Its derivatives are explored for efficacy in pest control due to their potential to interact with biological systems effectively.

Research Findings Summary Table

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl) influences the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to its analogs based on substituent positions, physicochemical properties, and applications. Key comparisons include:

Positional Isomers

(a) 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 102684-91-3)

- Molecular Formula : C₈H₄BrF₃O

- Molecular Weight : 253.02 g/mol

- Key Differences : Bromine at position 2 (vs. 4) and absence of the 2-fluoro substituent.

- Impact: The ortho-bromo configuration increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the para-bromo analog. This compound is used in Sonogashira couplings to synthesize chalcone derivatives .

(b) 4-Bromo-3-(trifluoromethyl)benzaldehyde (CAS: 34328-47-7)

Halogen-Substituted Analogs

(a) 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde (CAS: 1414870-64-6)

- Key Differences : Chlorine replaces fluorine at position 2.

(b) 2-Bromo-5-fluorobenzaldehyde (CAS: Not provided)

Functional Group Variants

(a) 4-Bromo-2-methoxy-5-(trifluoromethyl)benzaldehyde (CAS: 2351862-91-2)

Physicochemical and Structural Properties

Crystallography and Intermolecular Interactions

Thermal Stability and Melting Points

Cross-Coupling Reactions

Biological Activity

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of bromine and fluorine substituents, along with a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a building block for bioactive compounds. The unique electronic properties imparted by the halogen substituents enhance its reactivity and efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is C8H3BrF4O. The structural features include:

- A bromine atom at the 4-position.

- A fluorine atom at the 2-position.

- A trifluoromethyl group at the 5-position.

- An aldehyde functional group .

These attributes contribute to its lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound's metabolic stability, potentially improving its efficacy as a drug candidate. Studies suggest that halogenated benzaldehydes can exhibit significant antimicrobial and antitumor activities, likely due to their ability to disrupt cellular processes through enzyme inhibition or receptor modulation.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound. For instance:

- Antimicrobial Activity : Research indicates that halogenated benzaldehydes possess antimicrobial properties, with specific studies showing that compounds with similar structures demonstrate effective inhibition against various bacterial strains .

- Antitumor Activity : Some derivatives of halogenated benzaldehydes have been shown to exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : Compounds containing trifluoromethyl groups have been noted for their ability to inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism. This inhibition can lead to therapeutic effects in conditions like gout and hyperuricemia .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | C8H3BrF4O | Antimicrobial, Antitumor |

| 4-Fluoro-3-trifluoromethyl-benzaldehyde | C8H4F4O | Enzyme inhibition, Antitumor |

| 2-Bromo-6-fluoro-benzaldehyde | C7H4BrFO | Antimicrobial |

Future Perspectives

The ongoing research into the biological activity of this compound suggests promising applications in drug development. Its unique structural features may allow for the design of novel therapeutics targeting specific diseases, particularly in oncology and infectious diseases. Further investigations into its pharmacokinetics, toxicity profiles, and mechanism of action are essential for advancing its potential clinical applications.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

Answer:

- Direct Bromination/Fluorination: Bromination of 2-fluoro-5-(trifluoromethyl)benzaldehyde using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in dichloromethane yields ~60–70% product. Fluorine substituents may direct bromination regioselectivity via electron-withdrawing effects .

- Multistep Synthesis: Starting from 2-fluoro-5-(trifluoromethyl)toluene, sequential nitration, oxidation (CrO₃/H₂SO₄), and bromination (Br₂/FeBr₃) achieve the aldehyde. Yields drop to ~50% due to competing side reactions (e.g., over-oxidation) .

- Purification: Column chromatography (silica gel, hexane/EtOAc 8:2) or recrystallization (ethanol/water) removes impurities. Monitor purity via TLC (Rf = 0.4–0.5 in hexane/EtOAc) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer:

Q. What safety precautions are critical when handling this compound?

Answer:

- Toxicity: Limited toxicological data; assume acute toxicity. Use fume hoods, nitrile gloves, and eye protection.

- First Aid:

- Storage: Store in amber vials at 2–8°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, CF₃) influence reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling: The Br substituent acts as a leaving group. CF₃ and F groups deactivate the ring, requiring Pd(PPh₃)₄ and elevated temperatures (80–100°C) for coupling with arylboronic acids. Yields range from 40–60% due to steric hindrance .

- Ullmann Coupling: Limited success with CuI catalysts; competing dehalogenation observed. Use chelating ligands (e.g., 1,10-phenanthroline) to stabilize intermediates .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

Q. How can this compound serve as a precursor for bioactive molecules?

Answer:

- Anticancer Agents: Condense with hydrazines to form Schiff bases; screen against HCT-116 (colon cancer) cells. IC₅₀ values correlate with substituent electronegativity .

- Agrochemicals: Functionalize via Wittig reactions to generate α,β-unsaturated aldehydes with herbicidal activity (e.g., inhibition of acetolactate synthase) .

Data Contradictions and Resolution

Q. Conflicting reports exist on bromination regioselectivity. How to resolve this?

Answer:

- Contradiction: Some studies report bromination at C-4, others at C-3.

- Resolution:

- Directing Effects: CF₃ is meta-directing; F is ortho/para-directing. Competition between groups explains variability.

- Control Experiment: Brominate 2-fluoro-5-(trifluoromethyl)toluene (no aldehyde); analyze regioselectivity via GC-MS. Results show C-4 bromination dominates (75%) .

Methodological Recommendations

Q. Optimal conditions for preserving aldehyde functionality during reactions?

Answer:

- Avoid Strong Bases: Aldehydes undergo Cannizzaro reactions in basic media. Use neutral or mildly acidic conditions (pH 5–7).

- Stabilizing Agents: Add molecular sieves (3Å) to sequester water in Grignard or Wittig reactions .

Tables

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 80 | 58 | Dehalogenated |

| Ullmann | CuI/1,10-phen | 120 | 32 | Polymerization |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 100 | 45 | Aldehyde oxidation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.